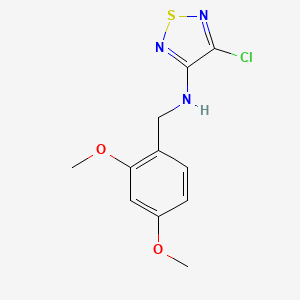
1-Bromo-3-iodo-2-methyl-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-iodo-2-methyl-4-nitrobenzene is an organic compound with the molecular formula C7H5BrINO2. It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, methyl, and nitro groups. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-iodo-2-methyl-4-nitrobenzene typically involves multiple steps, starting from simpler benzene derivatives. One common method involves the nitration of a brominated benzene derivative, followed by iodination and methylation. The reaction conditions often require the use of strong acids, such as sulfuric acid, and halogenating agents like iodine and bromine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction temperatures can further enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-3-iodo-2-methyl-4-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro and halogens.
Nucleophilic Substitution: The bromine and iodine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, iodine, and nitrating agents are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide can be employed.
Reduction: Catalysts like palladium on carbon (Pd/C) are used along with hydrogen gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while nucleophilic substitution can introduce various functional groups in place of the halogens .
Aplicaciones Científicas De Investigación
1-Bromo-3-iodo-2-methyl-4-nitrobenzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-iodo-2-methyl-4-nitrobenzene involves its reactivity towards electrophiles and nucleophiles. The electron-withdrawing nitro group and halogens make the benzene ring more susceptible to nucleophilic attack, while the methyl group can influence the orientation of electrophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-nitrobenzene: Similar in structure but lacks the iodine and methyl groups.
1-Iodo-3-nitrobenzene: Similar but lacks the bromine and methyl groups.
1-Bromo-3-nitrobenzene: Lacks the iodine and methyl groups.
Uniqueness
1-Bromo-3-iodo-2-methyl-4-nitrobenzene is unique due to the presence of multiple substituents on the benzene ring, which can significantly influence its reactivity and the types of reactions it can undergo. The combination of bromine, iodine, methyl, and nitro groups makes it a versatile compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C7H5BrINO2 |
|---|---|
Peso molecular |
341.93 g/mol |
Nombre IUPAC |
1-bromo-3-iodo-2-methyl-4-nitrobenzene |
InChI |
InChI=1S/C7H5BrINO2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,1H3 |
Clave InChI |
AKJAHPBKYPLYDO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1I)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13913140.png)


![Methyl 5-methoxy-3-methyl-2-(((trifluoromethyl)sulfonyl)oxy)imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13913154.png)





![2-Chloro-6-(difluoromethyl)-4-[(methylsulfinyl)methyl]pyridine](/img/structure/B13913208.png)
![6-Fluoro-4-[(methylsulfanyl)methyl]pyridin-2-amine](/img/structure/B13913211.png)

![6'-Nitro-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]](/img/structure/B13913215.png)

